[4-(1-Methoxyethyl)phenyl]boronic acid
Overview
Description
[4-(1-Methoxyethyl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 1-methoxyethyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of [4-(1-Methoxyethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Methoxyethyl)phenyl]boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-(1-methoxyethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Methoxyethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Esterification: The boronic acid can react with diols to form boronic esters.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Diols such as ethylene glycol in the presence of an acid catalyst.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronic esters.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-Methoxyethyl)phenyl]boronic acid is widely used in cross-coupling reactions to synthesize complex organic molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols, which are common in biological molecules.
Industry
Industrially, this compound is used in the production of fine chemicals and advanced materials. Its role in the synthesis of polymers and other materials with specific properties is of particular interest.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
[4-(1-Methoxyethyl)phenyl]boronic acid is unique due to the presence of the 1-methoxyethyl group, which can influence its reactivity and solubility. This substitution can enhance the compound’s performance in specific reactions compared to its unsubstituted or differently substituted analogs.
Biological Activity
[4-(1-Methoxyethyl)phenyl]boronic acid is a boronic acid derivative with potential applications in medicinal chemistry due to its unique ability to interact with various biological molecules. This article explores its biological activities, particularly focusing on its anticancer, antibacterial, and antioxidant properties, as well as its mechanisms of action.
- Molecular Formula : C₉H₁₃BO₃
- CAS Number : 945723-15-9
- Molecular Weight : 180.01 g/mol
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that boronic acid derivatives can induce cytotoxic effects on various cancer cell lines.
- Study Findings :
- A study assessed the cytotoxic effects of boronic compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results indicated that certain concentrations (0.5 to 5 µM) of boronic compounds led to significant cell death in cancer cells while sparing healthy cells, suggesting a selective toxicity profile .
- The compound's mechanism involves the inhibition of proteasome activity, leading to apoptosis in cancer cells .
Antibacterial Activity
Boronic acids are also recognized for their antibacterial properties. Studies have shown that this compound can inhibit the growth of several pathogenic bacteria.
- Microbial Testing :
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays.
- Results :
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols present in biological systems. This property enhances its interaction with various biomolecules:
- Binding Mechanism : Boronic acids selectively bind to saccharides and other diol-containing compounds via covalent interactions, facilitating targeted delivery of therapeutic agents .
Case Study 1: Anticancer Efficacy
A recent study focused on the application of boronic acid derivatives in cancer therapy. Researchers synthesized several compounds and evaluated their effects on PC-3 prostate cancer cells. The study concluded that these compounds significantly reduced cell viability through apoptosis induction while maintaining low toxicity levels towards normal cells .
Case Study 2: Antibacterial Effects
In another study, the antibacterial efficacy of this compound was tested against resistant strains of bacteria such as MRSA. The results demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, making it a potential candidate for treating antibiotic-resistant infections .
Properties
IUPAC Name |
[4-(1-methoxyethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJVIYUOJJYGRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672389 | |
Record name | [4-(1-Methoxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945723-15-9 | |
Record name | [4-(1-Methoxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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